molecular formula C14H25NO4 B2815114 N-Boc-2-(1-aminocycloheptyl)-acetic acid CAS No. 1199779-32-2

N-Boc-2-(1-aminocycloheptyl)-acetic acid

Cat. No.: B2815114
CAS No.: 1199779-32-2
M. Wt: 271.357
InChI Key: ATWRMMUHCDZQOC-UHFFFAOYSA-N
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Description

N-Boc-2-(1-aminocycloheptyl)-acetic acid is a synthetic organic compound that features a cycloheptyl ring attached to an acetic acid moiety, with an N-Boc (tert-butoxycarbonyl) protecting group on the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(1-aminocycloheptyl)-acetic acid typically involves the following steps:

    Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: The amino group can be introduced via amination reactions.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the acetic acid moiety: This can be done through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(1-aminocycloheptyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Boc-2-(1-aminocycloheptyl)-acetic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-2-(1-aminocyclohexyl)-acetic acid: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    N-Boc-2-(1-aminocyclopentyl)-acetic acid: Features a cyclopentyl ring.

    N-Boc-2-(1-aminocyclooctyl)-acetic acid: Contains a cyclooctyl ring.

Uniqueness

N-Boc-2-(1-aminocycloheptyl)-acetic acid is unique due to its seven-membered cycloheptyl ring, which can impart different steric and electronic properties compared to its analogs with smaller or larger rings. These differences can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(10-11(16)17)8-6-4-5-7-9-14/h4-10H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWRMMUHCDZQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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